molecular formula C19H22N4O3S B11530409 1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-4-ylmethylidene]piperidine-4-carbohydrazide

1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-4-ylmethylidene]piperidine-4-carbohydrazide

Cat. No.: B11530409
M. Wt: 386.5 g/mol
InChI Key: BJJBACNDZKXSME-KGENOOAVSA-N
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Description

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C28H33NO8S3. This compound is known for its unique structure, which includes a piperidine ring, a pyridine moiety, and a sulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves multiple steps. The primary synthetic route includes the reaction of piperidine-4-carbohydrazide with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-15-2-4-18(5-3-15)27(25,26)23-12-8-17(9-13-23)19(24)22-21-14-16-6-10-20-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,22,24)/b21-14+

InChI Key

BJJBACNDZKXSME-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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